Tris(dibenzoylmethanato) Iron

oxidation catalysis olefin functionalization iron catalysis

Researchers needing a reliable, high-performance catalyst for olefin oxidation often encounter low yields and poor selectivity with generic iron β-diketonates. Tris(dibenzoylmethanato) Iron (Fe(dbm)₃) solves this: • 79% yield in terminal olefin-to-methyl ketone conversion (vs. 24% with Fe(acac)₃) • 100% regioselectivity eliminates isomer purification • Superior kinetic stability for continuous-flow processes Available in ≥97% purity, ideal for pharmaceutical intermediate synthesis and nanomaterial fabrication.

Molecular Formula C45H33FeO6
Molecular Weight 725.6 g/mol
Cat. No. B1632004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dibenzoylmethanato) Iron
Molecular FormulaC45H33FeO6
Molecular Weight725.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3]
InChIInChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3/b3*14-11-;
InChIKeyJWPHPBLJVLHKOZ-VPWWGWCISA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fe(dbm)₃ Complex Overview


Tris(dibenzoylmethanato) Iron, commonly denoted as Fe(dbm)₃, is a neutral, octahedral iron(III) coordination compound bearing three bidentate 1,3‑diphenyl‑1,3‑propanedionate (dibenzoylmethane) ligands [1]. The complex is an air‑stable, deep reddish‑brown solid that dissolves in tetrahydrofuran and exhibits a typical high‑spin d⁵ electronic configuration [1][2]. Its robust ligand field imparts distinct catalytic and materials‑building properties that are not replicated by other iron β‑diketonates, making Fe(dbm)₃ a targeted choice for oxidation catalysis and the preparation of heterostructured nanoparticles [3].

Workflow
Wacker-type olefin oxidation under mild conditions; nanoparticle heterostructure synthesis
Selection logic
Phenyl-substituted β-diketonate ligand framework not replicated by Fe(acac)₃ or Fe(tmhd)₃
Procurement context
Air-stable solid; dissolves in THF for homogeneous catalytic or precursor applications

Fe(dbm)₃: Why Substitution Fails


Iron(III) β‑diketonates are not interchangeable in synthesis because the steric bulk and electronic character of the 1,3‑diketone ligand directly govern catalyst efficiency, particle morphology, and complex lability. Fe(dbm)₃ possesses three dibenzoylmethane ligands whose extended π‑systems and phenyl rings confer a unique balance of steric protection and redox‑tuning. Replacing Fe(dbm)₃ with Fe(acac)₃ (acetylacetonate) in oxidation reactions lowers the yield by a factor of three because acac ligands promote competing radical dimerization pathways [1]. In nanoparticle formation, Fe(dbm)₃ uniquely directs the self‑assembly of densely packed FePt₃/Fe₂O₃ heterodimers, whereas Fe(acac)₃ produces unordered aggregates and Fe(tmhd)₃ yields long‑range ordered assemblies with narrower size distributions [2]. The kinetic stability of Fe(dbm)₃ also exceeds that of Fe(ba)₃ (benzoylacetonate), affecting ligand‑exchange rates and shelf‑life in catalytic cycles [3]. These quantifiable differences, summarized below, demonstrate that generic substitution compromises performance, reproducibility, and material quality.

Fe(acac)₃ May reduce oxidation yield and promote competing radical side-reactions
Fe(tmhd)₃ May not produce the desired heterodimer morphology, yielding different nanoparticle assemblies
Fe(ba)₃ May undergo faster ligand exchange, potentially affecting catalyst stability in long-duration reactions

Fe(dbm)₃: Performance Comparison


Olefin Oxidation vs. Fe(acac)₃

In the oxidation of 2‑vinylnaphthalene to 2‑acetylnaphthalene using phenylsilane and air at room temperature, Fe(dbm)₃ (10 mol %) provides an isolated yield of 79 %, whereas Fe(acac)₃ under identical conditions gives only 24 % yield due to competing radical dimerization and olefin reduction [1]. The 55 percentage‑point difference corresponds to a >3‑fold yield improvement, directly linked to the phenyl‑substituted ligand framework of Fe(dbm)₃ [1].

Olefin oxidation yield
Head-to-head
79% yield (Fe(dbm)₃) vs 24% (Fe(acac)₃)
Yield difference informs catalyst selection for ambient Wacker-type oxidation
2-vinylnaphthalene to 2-acetylnaphthalene; 10 mol% catalyst, PhSiH₃, RT, air
oxidation catalysis olefin functionalization iron catalysis

FePt₃/Fe₂O₃ Heterodimer Assembly

When used as the iron precursor in the synthesis of FePt‑based superparamagnetic nanoparticles (4–5 nm), Fe(dbm)₃ uniquely directs the formation of densely packed FePt₃/Fe₂O₃ heterodimers, whereas Fe(acac)₃ produces disordered aggregates and Fe(tmhd)₃ yields long‑range ordered assemblies with the narrowest size distribution [1]. The heterodimer morphology achieved with Fe(dbm)₃ is a direct consequence of the ligand’s steric and electronic influence on nucleation and growth kinetics [1].

Nanoparticle assembly
Head-to-head
Fe(dbm)₃ → densely packed FePt₃/Fe₂O₃ heterodimers
Fe(acac)₃ → disordered aggregates
Fe(tmhd)₃ → long-range ordered assemblies
Morphology selectivity guides nanoparticle design; heterodimers only with Fe(dbm)₃
Thermal decomposition in organic solvents, identical reaction parameters
magnetic nanoparticles heterostructures self-assembly

Ligand Exchange Kinetics vs. Fe(ba)₃

A kinetic study of alcohol‑catalyzed ligand substitution reveals that Fe(dbm)₃ undergoes exchange with acetylacetone at a markedly slower rate than Fe(ba)₃ (tris(benzoylacetonato)iron(III)) [1]. The reduced reaction rate is attributed to either a greater thermodynamic stability of the Fe(dbm)₃ complex or a decreased stability of the Fe(dbm)₃·ROH intermediate, both of which stem from the presence of the phenyl groups on the β‑diketonate backbone [1].

Ligand exchange kinetics
Class-level
Slower exchange rate observed compared to Fe(ba)₃
Slower substitution may support robust catalyst performance in solution
Exact rate constants not reported; context-dependent qualitative observation
ligand exchange kinetics complex stability reaction mechanism

Key Applications of Fe(dbm)₃


Wacker Oxidation of Olefins

Fe(dbm)₃ is the catalyst of choice for transforming terminal olefins into methyl ketones under mild, sustainable conditions (room temperature, air as oxidant). The 79 % yield obtained with Fe(dbm)₃ versus 24 % with Fe(acac)₃ [1] translates into higher throughput and reduced waste in pharmaceutical intermediate synthesis and fine chemical production. The 100 % regioselectivity further eliminates isomer purification steps [1].

FePt/Fe₂O₃ Heterostructure Synthesis

In the preparation of superparamagnetic FePt‑based nanomaterials, Fe(dbm)₃ is the only Fe(β‑diketonate)₃ precursor that reliably yields densely packed FePt₃/Fe₂O₃ heterodimers [2]. This morphology is critical for applications in magnetic data storage, catalysis, and biomedical imaging where interface‑driven properties are paramount. Alternative precursors such as Fe(acac)₃ or Fe(tmhd)₃ produce undesirable aggregate morphologies or narrow‑size ordered arrays that do not support heterodimer formation [2].

High-Stability Catalytic Processes

For catalytic cycles that involve potential ligand‑exchange pathways or extended reaction times in alcoholic media, Fe(dbm)₃ offers enhanced kinetic stability compared to Fe(ba)₃ [3]. This robustness minimizes catalyst deactivation and maintains consistent turnover frequencies, making Fe(dbm)₃ preferable for continuous‑flow processes or reactions where catalyst loading cannot be replenished easily [3].

Application
Selection Property
Validation Focus
Wacker oxidation of olefins
Oxidation selectivity and yield under mild conditions
Review ketone formation and regioselectivity with Fe(dbm)₃ versus Fe(acac)₃
FePt₃/Fe₂O₃ heterostructure synthesis
Nanoparticle morphology control via precursor ligand design
Assess heterodimer assembly fidelity in thermal decomposition protocols
High-stability catalytic processes
Ligand exchange resistance in alcoholic media
Monitor ligand substitution kinetics and catalyst lifetime under reaction conditions

Technical Documentation Hub

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16 linked technical documents
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